molecular formula C14H12N2 B12554339 9-Ethenyl-1-methyl-9H-beta-carboline CAS No. 144294-99-5

9-Ethenyl-1-methyl-9H-beta-carboline

Cat. No.: B12554339
CAS No.: 144294-99-5
M. Wt: 208.26 g/mol
InChI Key: ZDNKAVMXYVLPOV-UHFFFAOYSA-N
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Description

9-Ethenyl-1-methyl-9H-beta-carboline is a heterocyclic amine belonging to the beta-carboline family. This compound is a derivative of beta-carboline, characterized by the presence of an ethenyl group at the 9th position and a methyl group at the 1st position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethenyl-1-methyl-9H-beta-carboline can be achieved through several methods. One common approach involves the Eschweiler–Clarke reaction, which is used to methylate the nitrogen atom of beta-carboline. The reaction typically involves the use of formaldehyde and formic acid as reagents under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as indole derivatives. The process may include steps like alkylation, cyclization, and functional group modifications to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

9-Ethenyl-1-methyl-9H-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized beta-carbolines .

Mechanism of Action

The mechanism of action of 9-Ethenyl-1-methyl-9H-beta-carboline involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethenyl-1-methyl-9H-beta-carboline is unique due to the presence of both ethenyl and methyl groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

CAS No.

144294-99-5

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

9-ethenyl-1-methylpyrido[3,4-b]indole

InChI

InChI=1S/C14H12N2/c1-3-16-13-7-5-4-6-11(13)12-8-9-15-10(2)14(12)16/h3-9H,1H2,2H3

InChI Key

ZDNKAVMXYVLPOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N(C3=CC=CC=C23)C=C

Origin of Product

United States

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